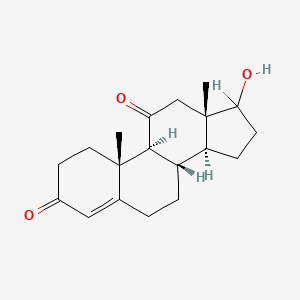

17-羟基雄甾-4-烯-3,11-二酮

描述

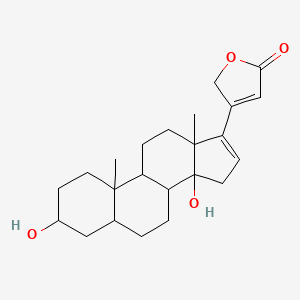

17-Hydroxyandrost-4-ene-3,11-dione, also known as 11β-Hydroxyandrost-4-ene-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . It has a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .

Synthesis Analysis

The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione can be achieved from natural sterols such as phytosterols or cholesterol . It is a primary adrenal steroid in mammals and also a key precursor in the syntheses of halogenated corticoids .Molecular Structure Analysis

The molecular formula of 17-Hydroxyandrost-4-ene-3,11-dione is C19H26O3 . Its molecular weight is 302.4079 . The IUPAC Standard InChI is InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m1/s1 .Physical and Chemical Properties Analysis

The physical and chemical properties of 17-Hydroxyandrost-4-ene-3,11-dione include a molecular weight of 302.41, a density of 1.19±0.1 g/cm3 (Predicted), a melting point of 226-227 °C, and a boiling point of 475.3±45.0 °C (Predicted) .科学研究应用

放射免疫测定法的发展

辛普森和赖特(1977 年)开发了针对 17β-羟基雄甾-4-烯-3,11-二酮的放射免疫测定法。该测定法涉及抗血清和纯化步骤,用于在实验研究中对活鱼进行性别鉴定,展示了其在野生动物研究和内分泌学中的应用 (辛普森和赖特,1977 年)。

微生物转化研究

熊等人(2006 年)研究了美丽绿僵菌对雄甾-4-烯-3,17-二酮的微生物转化。他们观察到类固醇的羟基化和还原,表明这种真菌在生物转化和药物应用中的潜力 (熊等人,2006 年)。

化学合成

霍塞恩、柯克和米特拉(1976 年)报道了 7α-羟基雄甾-4-烯-3,17-二酮的首次化学合成,为进一步对这种类固醇进行化学和药理学研究提供了基础 (霍塞恩、柯克和米特拉,1976 年)。

前列腺癌患者的代谢

潘等人(1992 年)利用液相色谱与热喷雾质谱联用技术检测了前列腺癌患者尿液提取物中的 4-羟基雄甾-4-烯-3,17-二酮及其代谢物。这项研究突出了先进分析技术在理解癌症研究中类固醇代谢方面的应用 (潘等人,1992 年)。

生化材料研究

任等人(2014 年)使用亚麻炭疽菌对雄甾-4-烯-3,17-二酮进行了生化转化研究,产生了羟基化衍生物。这项研究强调了微生物生物转化在生产药物中间体中的作用 (任等人,2014 年)。

作用机制

安全和危害

未来方向

The future directions of research on 17-Hydroxyandrost-4-ene-3,11-dione could involve further exploration of its biosynthesis from natural sterols , as well as its role in diseases such as Cushing’s syndrome and congenital adrenal hyperplasia . Additionally, it can be used as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling .

属性

IUPAC Name |

(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-LZFPPVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53187-98-7 | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

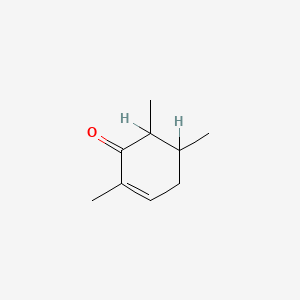

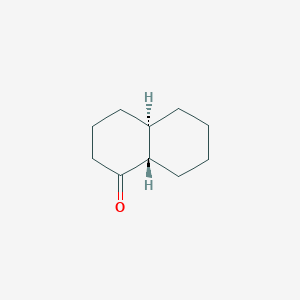

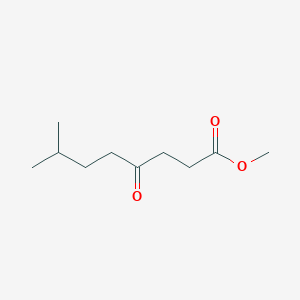

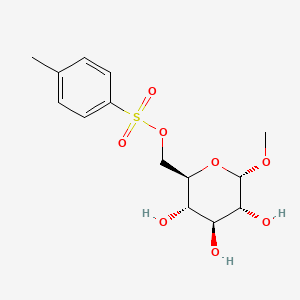

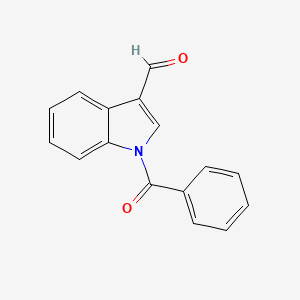

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)